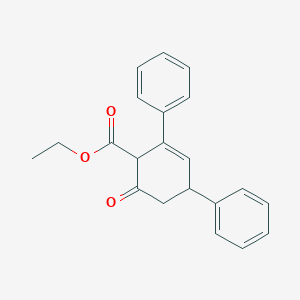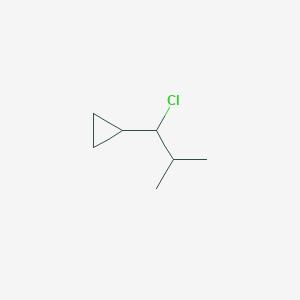
(1-Chloro-2-methylpropyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-methylpropyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a 1-chloro-2-methylpropyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropyl)cyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form cyclopropanes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-methylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing system.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or ethers, while oxidation reactions can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
(1-Chloro-2-methylpropyl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The unique reactivity of cyclopropane rings makes them useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-methylpropyl)cyclopropane involves its interaction with various molecular targets. The strained ring structure of cyclopropane makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane with similar reactivity but less ring strain compared to cyclopropane.
Cyclopentane: A five-membered ring cycloalkane with even less ring strain and different reactivity.
Uniqueness
(1-Chloro-2-methylpropyl)cyclopropane is unique due to the presence of the 1-chloro-2-methylpropyl group, which imparts distinct chemical properties and reactivity. The combination of the strained cyclopropane ring and the chloroalkyl substituent makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
88106-26-7 |
|---|---|
Fórmula molecular |
C7H13Cl |
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
(1-chloro-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-5(2)7(8)6-3-4-6/h5-7H,3-4H2,1-2H3 |
Clave InChI |
FPCDEXOOJFUUIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


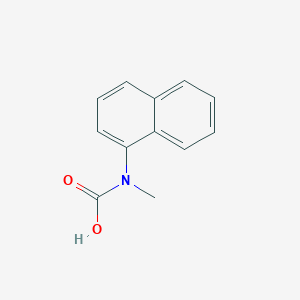
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
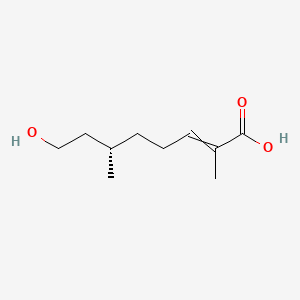

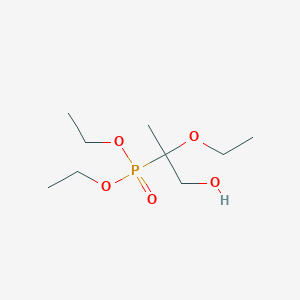
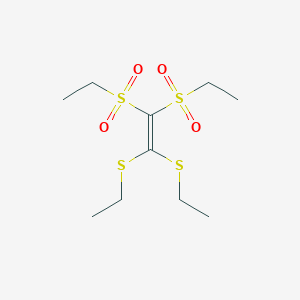
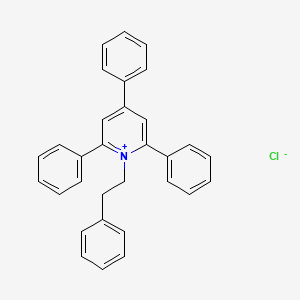

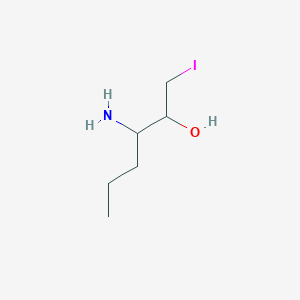

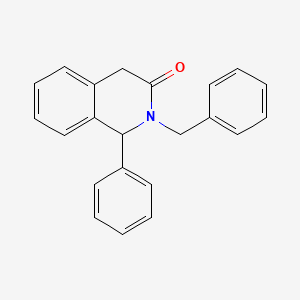
![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
